2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide
Description
Properties
IUPAC Name |
2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-1,3-benzoxazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c26-17(11-3-4-12-13(9-11)28-18(27)20-12)19-10-16-22-21-14-5-6-15(23-25(14)16)24-7-1-2-8-24/h3-6,9H,1-2,7-8,10H2,(H,19,26)(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWCSDMLANZAGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)NC(=O)O5)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide has garnered attention in recent pharmacological studies due to its potential biological activities. This article summarizes the findings regarding its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.
Chemical Structure and Properties
The compound features a complex structure that includes a triazolo-pyridazine moiety and a benzo[d]oxazole group. The structural formula can be represented as follows:
Where , , , and correspond to the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The precise molecular formula is critical for understanding its interactions at the cellular level.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 1.06 ± 0.16 |
| This compound | MCF-7 | 1.23 ± 0.18 |
| This compound | HeLa | 2.73 ± 0.33 |
These values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines with IC50 values below 5 µM, suggesting potent anti-cancer properties.
The mechanism by which this compound exerts its effects involves inhibition of specific kinases associated with cancer proliferation. In particular, studies have shown that it acts as an inhibitor of c-Met kinase, a target implicated in various cancers. The inhibitory activity against c-Met was found to be comparable to established inhibitors like Foretinib.
Case Studies and Research Findings
A notable study published in Nature demonstrated the compound's ability to induce apoptosis in A549 cells while also causing cell cycle arrest at the G0/G1 phase. This dual action is crucial for its potential therapeutic application in oncology.
Table 2: Summary of Mechanistic Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Triazolo-pyridazine derivatives: These are known for their roles in central nervous system (CNS) targeting and antimicrobial activity. For example, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS: 1219913-66-2) () contains a triazole-pyridazine backbone but replaces the benzo[d]oxazole with a thiophene group. This substitution likely alters solubility and target specificity.
- Pyrrolidine-containing compounds : describes molecules with pyrrolidine substituents linked to triazine cores, which exhibit enhanced binding affinity due to the pyrrolidine’s conformational flexibility.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (Tanimoto coefficient: ~0.65–0.70) to triazolo-pyridazine derivatives like the compound in . Key differences include:
Table 1: Structural and Computational Comparison
| Compound | Core Structure | Substituents | Molecular Weight | Tanimoto Similarity (MACCS) |
|---|---|---|---|---|
| Target Compound | Triazolo-pyridazine | Benzo[d]oxazole, pyrrolidine | ~390.4 g/mol | 1.00 (reference) |
| N-(2-(6-oxo-3-(thiophen-2-yl)... (E7) | Triazolo-pyridazine | Thiophene, phenyl-triazole | 392.4 g/mol | 0.68 |
| Pyrrolidine-triazine derivatives (E4) | Triazine | Multiple dimethylamino | Variable | 0.45–0.55 |
Bioactivity and Functional Implications
While direct bioactivity data for the target compound are unavailable, analogous compounds suggest:
Notes
- The lack of explicit data on the target compound necessitates cautious extrapolation from structural analogs.
- Tools like Hit Dexter 2.0 () could prioritize this compound for experimental screening based on its structural novelty.
- Collaborative studies integrating synthetic chemistry, computational modeling, and bioassays are critical to advancing this molecule’s profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
